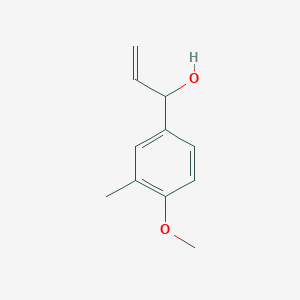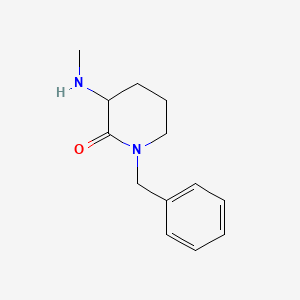![molecular formula C19H30O3Si B13500093 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a cyclobutyl ring substituted with benzyloxy and tert-butyldimethylsilyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the protection of a cyclobutanone derivative with a tert-butyldimethylsilyl group, followed by benzyloxylation. The reaction conditions often involve the use of strong bases and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve the desired product quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for creating new compounds.
Biology: In the study of biochemical pathways and as a tool for probing biological systems.
Medicine: For the development of new pharmaceuticals and as a reference standard in drug testing.
Industry: In the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldimethylsilyl groups play crucial roles in modulating the compound’s reactivity and stability. These interactions can influence various biochemical processes, making the compound valuable for studying enzyme mechanisms and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-[6-(Benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one: This compound shares structural similarities but differs in the position and nature of substituents on the cyclobutyl ring.
1-[3-(1,1-Dimethylethyl)-2-hydroxy-6-(phenylmethoxy)phenyl]ethanone: Another related compound with variations in the functional groups attached to the cyclobutyl ring.
Uniqueness
1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one stands out due to its specific combination of benzyloxy and tert-butyldimethylsilyl groups, which confer unique reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is essential .
Propiedades
Fórmula molecular |
C19H30O3Si |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutyl]ethanone |
InChI |
InChI=1S/C19H30O3Si/c1-15(20)19(22-23(5,6)18(2,3)4)12-17(13-19)21-14-16-10-8-7-9-11-16/h7-11,17H,12-14H2,1-6H3 |
Clave InChI |
MVMVJJLZIVHYTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC(C1)OCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


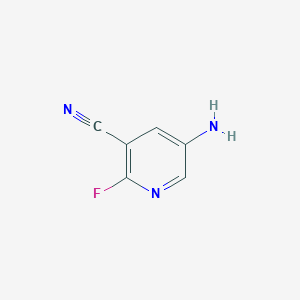

![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
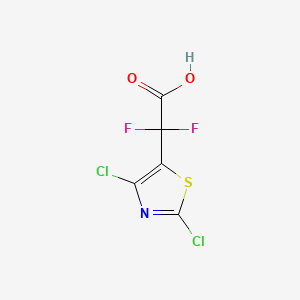
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)

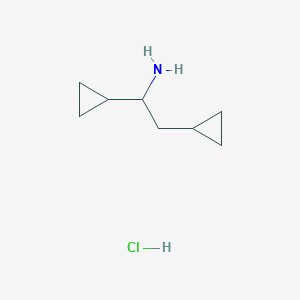
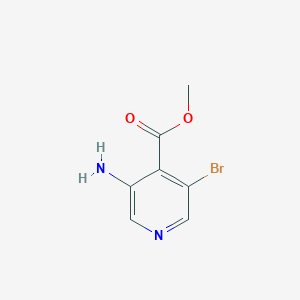
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
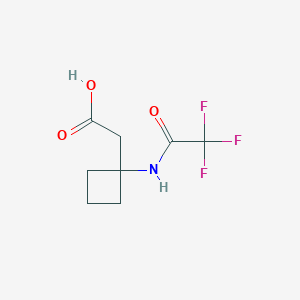
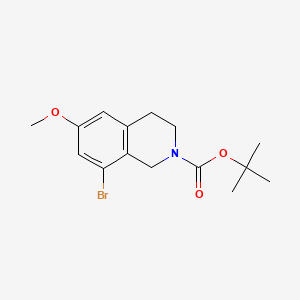
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
